molecular formula C6H14O3 B050898 4,4-Dimethoxybutan-1-ol CAS No. 23068-87-3

4,4-Dimethoxybutan-1-ol

Cat. No. B050898
CAS RN: 23068-87-3
M. Wt: 134.17 g/mol
InChI Key: DDPMQWOBGOWNKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4-Dimethoxybutan-1-ol involves strategies that typically leverage its structural components for further chemical transformations. An efficient route for synthesizing 4,4-Dimethoxybut-1-yne, a related compound, highlights the compound's role as a key intermediate in the creation of functionalized molecules, showcasing its utility in organic synthesis (Deng, Wang, & Danheiser, 2015).

Molecular Structure Analysis

Structural studies of organoboron compounds related to 4,4-dimethoxybutan-1-ol reveal detailed insights into the molecular architecture and the effects of substituents on stability and reactivity. These studies provide a foundational understanding of the chemical and physical properties that dictate the compound's behavior in reactions (Kliegel, Motzkus, Rettig, & Trotter, 1984).

Chemical Reactions and Properties

4,4-Dimethoxybutan-1-ol's reactivity is illustrated through its applications in asymmetric synthesis, where it serves as a protecting group for boronic acids, enabling the preparation of diastereo- and enantiomerically pure organoboron reagents. This highlights its role in facilitating complex synthetic transformations (Berg, Eichenauer, & Pietruszka, 2012).

Physical Properties Analysis

The physical properties of 4,4-dimethoxybutan-1-ol, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical reactions. However, specific studies detailing these properties are scarce, indicating a need for further research in this area.

Chemical Properties Analysis

The chemical properties of 4,4-dimethoxybutan-1-ol, including its reactivity with different reagents, potential for derivatization, and role in the synthesis of complex molecules, underscore its significance in organic synthesis. Its utility in the synthesis of heterocyclic compounds and functionalized alkenes demonstrates its broad applicability and value as a synthetic intermediate (Deng, Wang, & Danheiser, 2015).

Scientific Research Applications

  • Chemical Synthesis and Development : 4,4-Dimethoxy-2-butanone, closely related to 4,4-Dimethoxybutan-1-ol, is used as a raw material in the synthesis of fine chemicals like 2-chloro-3-amino-4-methylpyridine and 3-Hydroxy-3-methyl-1, 1-dimethoxybutane. This results in simplified industrial processes and reduced production costs (Cheng, 2005).

  • Intramolecular Hydrogen Bonding Study : The extent of intramolecular hydrogen bonding in compounds like 1,4-dimethoxybutan-2-ol (a structurally related compound) has been investigated, offering insights into hydrogen bonding patterns in similar compounds (Foster, Haines, & Stacey, 1961).

  • Chemoselective Reactions : The chemoselectivity of reactions involving compounds like 1,1-dimethoxybutan-3-one with allylsilanes has been studied, contributing to understanding reaction mechanisms and selectivity (Ojima & Kumagai, 1978).

  • Agricultural Applications : The use of tebuconazole, a compound structurally related to 4,4-Dimethoxybutan-1-ol, in agricultural applications like sustained release of fungicides through solid lipid nanoparticles and polymeric nanocapsules has been investigated (Campos et al., 2015).

  • Building Block for Synthesis : 4,4-Dimethoxybut-1-yne serves as a valuable synthetic building block for the synthesis of various biomolecules, including carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015).

  • Medical Research : Compounds like 1,4-dimethanesulfonyloxybutane (busulfan) have been used in treating chronic granulocytic leukemia (Galton, Till, & Wiltshaw, 1958).

  • Anti-Histaminic Properties : The anti-histaminic properties of compounds structurally related to 4,4-Dimethoxybutan-1-ol have been examined to understand structural influences on activity (Casy & Parulkar, 1969).

  • Pharmacological Studies : The stereoselective metabolism of compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, which share similarities with 4,4-Dimethoxybutan-1-ol, has been investigated using mass spectrometry (Weinkam, Gal, Callery, & Castagnoli, 1976).

Safety And Hazards

The safety information for 4,4-Dimethoxybutan-1-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H227, H315, H319, and H335 . Precautionary measures should be taken as indicated in the MSDS .

properties

IUPAC Name

4,4-dimethoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-8-6(9-2)4-3-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPMQWOBGOWNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177636
Record name 4,4-Dimethoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxybutan-1-ol

CAS RN

23068-87-3
Record name 4,4-Dimethoxy-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23068-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethoxybutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethoxybutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Kovalenko, E Matiushenkov - Tetrahedron: Asymmetry, 2012 - Elsevier
The stereoselective synthesis of (2S,3S,7S)-3,7-dimethylpentadecan-2-ol (diprionol) and its propionate, the sex pheromones of pine sawflies (Neodiprion sp. and other), in high …
Number of citations: 7 www.sciencedirect.com
ZM Nuesca - 1993 - search.proquest.com
For the past several years, much attention has been focused on the naturally derived $2\sp\prime, 3\sp\prime $-dideoxynucleosides because of the potent anti-HIV activity exhibited by …
Number of citations: 2 search.proquest.com
X Hu, Z Shan, Q Chang - Tetrahedron: Asymmetry, 2012
Number of citations: 0

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